2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring and a phenethylacetamide group. These types of compounds are often synthesized for use in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions that create the various rings and attach the functional groups . The exact synthesis process for this specific compound isn’t available in the sources I found.Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the positions of the atoms in the molecule and the configuration of its stereo-centers.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis reactions, while the aromatic rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its functional groups and overall structure. For example, it’s likely to have a high melting point due to the presence of multiple aromatic rings .Scientific Research Applications
Synthesis and Chemical Reactions
The compound 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide, although not directly mentioned, relates closely to a class of compounds involved in various synthetic and chemical reactions aimed at creating potentially biologically active molecules. For example, the synthesis and reactions of 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one with different reagents to afford various substituted compounds have been explored for their antimicrobial activities (Farghaly, 2008). Similarly, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents showcases the utility of such compounds in medicinal chemistry (Medwid et al., 1990).
Antimicrobial and Antibacterial Agents
Specific derivatives within this chemical class have been studied for their antimicrobial and antibacterial properties. For instance, novel pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines were synthesized and evaluated as antibacterial agents, showing significant activity against various bacterial strains (Khashi et al., 2015). This indicates the potential of such compounds in the development of new antibacterial drugs.
Antioxidant and Biological Activity
Further research into the biological activities of triazolopyrimidines has revealed their potential as antioxidants. The synthesis of an uncommon series of triazolopyrimidine derivatives was accomplished using a specific protocol, and these compounds were evaluated for their antimicrobial activity and antioxidant activity, showcasing their versatility in various biological applications (Gilava et al., 2020).
Structural and Mechanistic Studies
The structural and mechanistic aspects of these compounds are also of interest. For example, the synthesis and crystal structure analysis of related triazolopyrimidines provide insights into the molecular interactions and properties that could influence their biological activities (Repich et al., 2017). Understanding these aspects is crucial for the design of more effective and selective compounds.
Mechanism of Action
Target of Action
Similar compounds have been found to targetc-Met receptor tyrosine kinase , a protein that plays a crucial role in cellular processes such as growth, regeneration, and healing.
Mode of Action
For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit the c-Met receptor tyrosine kinase .
Biochemical Pathways
It’s known that inhibition of c-met receptor tyrosine kinase can affect multiple cellular pathways, including those involved in cell growth and survival .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines . For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit colony formation, increase cellular Reactive Oxygen Species (ROS) content, suppress Epidermal Growth Factor Receptor (EGFR) expression, and induce apoptosis .
Future Directions
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-31-17-9-8-16(12-18(17)32-2)28-21-20(25-26-28)22(30)27(14-24-21)13-19(29)23-11-10-15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHDNCJTSIZLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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